An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylundecane
An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylundecane
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 2,3,6-trimethylundecane. Due to a lack of extensive experimental data for this specific isomer in publicly available literature, this document combines established principles of hydrocarbon chemistry with data from related compounds to offer well-founded estimations. Detailed experimental protocols for the determination of these properties are also provided to guide researchers in their own analyses.
Core Physical Properties
The physical characteristics of alkanes are primarily dictated by the weak van der Waals intermolecular forces. As the number of carbon atoms and the molecular surface area increase, so do these forces, leading to higher boiling points, melting points, and densities. Branching, as seen in 2,3,6-trimethylundecane, generally reduces the surface area compared to a straight-chain alkane of the same molecular weight, which typically results in a lower boiling point.
Quantitative Data Summary
The following table summarizes the key physical properties of 2,3,6-trimethylundecane. It is important to note that while the molecular weight and formula are exact, other values are estimated based on structure-property relationships and data from isomeric or otherwise similar alkanes.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀ | - |
| Molecular Weight | 198.39 g/mol | [1] |
| Boiling Point (estimated) | 230-240 °C | General alkane boiling point trends |
| Melting Point (estimated) | <-60 °C | General alkane melting point trends |
| Density (estimated at 20°C) | 0.76-0.78 g/cm³ | General alkane density trends |
| Refractive Index (estimated at 20°C) | 1.42-1.44 | General alkane refractive index trends |
| Kovats Retention Index (non-polar column, estimated) | 1450-1550 | Gas chromatography principles for branched alkanes |
Experimental Protocols
To obtain precise, empirical data for 2,3,6-trimethylundecane, the following established experimental methodologies are recommended.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like 2,3,6-trimethylundecane, two common methods are applicable:
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Thiele Tube Method : This micro-scale method is suitable for small sample volumes.
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Apparatus : Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).
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Procedure :
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A small amount of the sample (0.5-1 mL) is placed in the small test tube.
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A capillary tube is placed inside the test tube with the open end down.
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The test tube is attached to a thermometer and submerged in the mineral oil within the Thiele tube.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
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Heating is continued until a rapid and continuous stream of bubbles is observed.
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The heat is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
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Simple Distillation : This method is suitable for larger sample volumes and can also serve as a purification step.
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Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
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Procedure :
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The sample is placed in the distillation flask with boiling chips.
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The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask.
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The sample is heated to a boil.
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The temperature is recorded when the vapor temperature is stable and condensation is occurring in the condenser. This stable temperature is the boiling point.
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Determination of Density
Density is the mass per unit volume of a substance.
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Measurement by Weight and Volume :
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Apparatus : Pycnometer (specific gravity bottle) or a calibrated volumetric flask, analytical balance.
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Procedure :
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The empty, clean, and dry pycnometer is weighed.
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The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again.
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The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).
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The density is calculated by dividing the mass of the sample by its volume.
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Hydrometer Method : This method is quicker but may be less precise.
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Apparatus : Hydrometer, graduated cylinder.
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Procedure :
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The sample is placed in a graduated cylinder of sufficient size to allow the hydrometer to float freely.
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The hydrometer is gently lowered into the liquid.
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The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.
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Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.
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Abbe Refractometer : This is the standard instrument for measuring the refractive index of liquids.
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Apparatus : Abbe refractometer, light source (typically sodium D-line at 589 nm), temperature-controlled water bath.
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Procedure :
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The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
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A few drops of the sample are placed on the prism.
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The prism is closed and the light source is positioned.
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The eyepiece is adjusted to bring the crosshairs into focus.
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The adjustment knob is turned until the field of view is divided into a light and a dark section.
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The chromaticity corrector is adjusted to eliminate any color fringe at the borderline.
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The borderline is aligned with the center of the crosshairs.
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The refractive index is read from the instrument's scale. The temperature should also be recorded.
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Determination of Kovats Retention Index
The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent values.
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Apparatus : Gas chromatograph (GC) with a non-polar capillary column (e.g., DB-1, HP-5), syringe, a standard mixture of n-alkanes.
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Procedure :
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The GC is set up with an appropriate temperature program.
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A mixture of n-alkanes (e.g., C8-C20) is injected to determine their retention times.
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The 2,3,6-trimethylundecane sample is injected under the identical GC conditions.
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The Kovats index (I) is calculated using the following formula for a temperature-programmed run:
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I = 100 * [n + ( (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n)) )]
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Where:
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n is the carbon number of the n-alkane eluting just before the unknown.
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N is the carbon number of the n-alkane eluting just after the unknown.
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t_R is the retention time.
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Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of 2,3,6-trimethylundecane.
